molecular formula C17H19NO3 B2837931 (5-Phenyl-1,2-oxazol-3-yl)methyl 2-cyclopentylacetate CAS No. 946237-96-3

(5-Phenyl-1,2-oxazol-3-yl)methyl 2-cyclopentylacetate

Cat. No.: B2837931
CAS No.: 946237-96-3
M. Wt: 285.343
InChI Key: MYHBTMYGJFADRA-UHFFFAOYSA-N
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Description

(5-Phenyl-1,2-oxazol-3-yl)methyl 2-cyclopentylacetate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a phenyl group attached to the isoxazole ring and a cyclopentylacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-1,2-oxazol-3-yl)methyl 2-cyclopentylacetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of catalysts such as AuCl3 to form substituted isoxazoles . The reaction conditions often require moderate temperatures and controlled environments to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective and readily available reagents. Metal-free synthetic routes are also explored to minimize environmental impact and reduce costs associated with metal catalysts .

Chemical Reactions Analysis

Types of Reactions

(5-Phenyl-1,2-oxazol-3-yl)methyl 2-cyclopentylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or cyclopentylacetate moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5-Phenyl-1,2-oxazol-3-yl)methyl 2-cyclopentylacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Phenyl-1,2-oxazol-3-yl)methyl 2-cyclopentylacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (5-Phenylisoxazol-3-yl)methyl acetate: Similar structure but lacks the cyclopentyl group.

    (5-Phenylisoxazol-3-yl)methyl propionate: Similar structure with a propionate group instead of cyclopentylacetate.

Uniqueness

(5-Phenyl-1,2-oxazol-3-yl)methyl 2-cyclopentylacetate is unique due to the presence of the cyclopentylacetate moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 2-cyclopentylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c19-17(10-13-6-4-5-7-13)20-12-15-11-16(21-18-15)14-8-2-1-3-9-14/h1-3,8-9,11,13H,4-7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHBTMYGJFADRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)OCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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